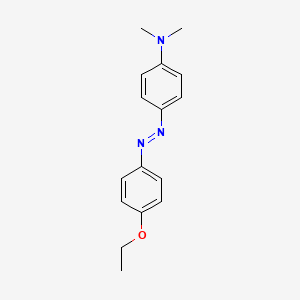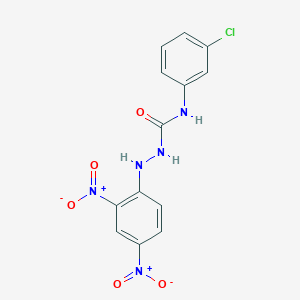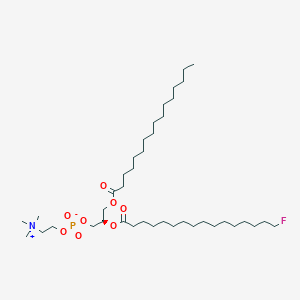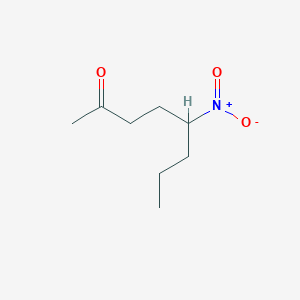
1,3-Diethyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-二乙基-2-(3-氯-1,4-二氧代-1,4-二氢萘-2-基)丙二酸酯是一种合成的有机化合物,由于其独特的化学结构和潜在的应用,在各个科学领域引起了人们的兴趣。该化合物以萘醌部分的存在为特征,萘醌部分以其生物活性而闻名,而丙二酸酯部分则有助于其反应性。
准备方法
1,3-二乙基-2-(3-氯-1,4-二氧代-1,4-二氢萘-2-基)丙二酸酯的合成通常涉及在碱性条件下,使 2,3-二氯-1,4-萘醌与丙二酸二乙酯反应。 该反应通过亲核取代机制进行,其中丙二酸二乙酯攻击萘醌的亲电碳,导致形成所需的产物 。工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化,包括使用连续流动反应器和自动化合成系统以确保高产率和纯度。
化学反应分析
1,3-二乙基-2-(3-氯-1,4-二氧代-1,4-二氢萘-2-基)丙二酸酯会经历各种化学反应,包括:
氧化: 该化合物可以被氧化成更高度氧化衍生物,通常使用诸如高锰酸钾或三氧化铬等试剂。
还原: 还原反应可以将萘醌部分转化为氢醌衍生物,通常使用诸如硼氢化钠或氢化锂铝等还原剂。
这些反应中常用的试剂和条件包括二氯甲烷或乙醇等有机溶剂,以及用于氢化反应的钯碳等催化剂。这些反应形成的主要产物包括各种取代的萘醌衍生物和氢醌衍生物。
科学研究应用
作用机制
1,3-二乙基-2-(3-氯-1,4-二氧代-1,4-二氢萘-2-基)丙二酸酯的作用机制涉及它与各种分子靶标的相互作用。萘醌部分可以进行氧化还原循环,产生活性氧物种 (ROS),这些活性氧物种可以破坏细胞成分,导致细胞死亡。 此特性在开发抗癌剂方面特别有用,因为该化合物可以诱导癌细胞凋亡 。此外,该化合物可以抑制参与关键生物途径的酶,进一步促进了其治疗潜力。
相似化合物的比较
1,3-二乙基-2-(3-氯-1,4-二氧代-1,4-二氢萘-2-基)丙二酸酯可以与其他萘醌衍生物进行比较,例如:
2,3-二氯-1,4-萘醌: 该化合物的合成前体,以其强大的亲电性质和生物活性而闻名。
1,4-萘醌: 一种更简单的萘醌衍生物,具有类似的氧化还原特性,但缺乏增强 1,3-二乙基-2-(3-氯-1,4-二氧代-1,4-二氢萘-2-基)丙二酸酯反应性和特异性的其他官能团.
属性
分子式 |
C17H15ClO6 |
|---|---|
分子量 |
350.7 g/mol |
IUPAC 名称 |
diethyl 2-(3-chloro-1,4-dioxonaphthalen-2-yl)propanedioate |
InChI |
InChI=1S/C17H15ClO6/c1-3-23-16(21)12(17(22)24-4-2)11-13(18)15(20)10-8-6-5-7-9(10)14(11)19/h5-8,12H,3-4H2,1-2H3 |
InChI 键 |
NVIOHKNIBIOJJW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1=C(C(=O)C2=CC=CC=C2C1=O)Cl)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[4-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B11939962.png)

![8,8-Dichlorobicyclo[5.1.0]octa-2,4-diene](/img/structure/B11939966.png)


![[(2R)-2,3-bis(9,10-dibromooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11939985.png)


![1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]pyridin-1-ium bromide](/img/structure/B11940018.png)



